molecular formula C12H12ClN3OS B13528930 4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine

4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine

Cat. No.: B13528930
M. Wt: 281.76 g/mol
InChI Key: ZGWLAWOTCPRTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine is a complex organic compound that features a morpholine ring attached to a thiazole ring, which is further connected to a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Chloropyridine Moiety: The chloropyridine group can be introduced via a nucleophilic substitution reaction, where the thiazole derivative reacts with 3-chloropyridine.

    Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring, which can be achieved by reacting the intermediate with morpholine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloropyridine moiety, potentially converting it to a pyridine derivative.

    Substitution: The chloropyridine group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole and morpholine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloropyridin-4-yl)morpholine: Lacks the thiazole ring, which may affect its binding properties and biological activity.

    4-(5-Bromo-3-chloropyridin-2-yl)morpholine: Contains a bromine atom, which can influence its reactivity and interactions.

    2-Chloro-4-pyridinylboronic acid: Features a boronic acid group, making it useful in cross-coupling reactions.

Uniqueness

4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine is unique due to the presence of both the thiazole and morpholine rings, which provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C12H12ClN3OS

Molecular Weight

281.76 g/mol

IUPAC Name

4-[4-(3-chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine

InChI

InChI=1S/C12H12ClN3OS/c13-10-7-14-2-1-9(10)11-8-18-12(15-11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2

InChI Key

ZGWLAWOTCPRTOM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=C(C=NC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.